molecular formula C12H9ClO5 B1363280 [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 326102-48-1

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B1363280
CAS No.: 326102-48-1
M. Wt: 268.65 g/mol
InChI Key: ZWRVNXQUKBLRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (molecular formula: C₁₂H₉ClO₅, molecular weight: 268.65 g/mol) is a coumarin-derived acetic acid derivative. Its structure features a chlorinated coumarin core substituted with a methyl group at position 4 and an acetic acid moiety linked via an ether bond at position 7 (Figure 1).

Properties

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRVNXQUKBLRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354808
Record name [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326102-48-1
Record name 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326102-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound. Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

Biochemical Analysis

Biochemical Properties

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, this compound exhibits binding interactions with proteins involved in inflammatory pathways, thereby modulating inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to bacterial DNA gyrase, inhibiting its activity and preventing DNA replication. Additionally, this compound can interact with proteins involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokine production. These interactions result in the modulation of gene expression and cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without notable toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. This localization is crucial for its biological activity and therapeutic potential.

Biological Activity

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, a derivative of coumarin, is recognized for its diverse biological activities. Coumarins are a class of compounds known for their potential therapeutic effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₂H₉ClO₅, with a molecular weight of 268.65 g/mol. Its structure consists of a chromen-2-one core with chloro and methyl substitutions, which influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₉ClO₅
Molecular Weight268.65 g/mol
CAS Number326102-48-1
Chemical ClassCoumarin derivative

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various coumarin derivatives, this compound showed moderate antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as chloramphenicol and ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Comparison Drug
Staphylococcus aureus100Chloramphenicol
Escherichia coli100Ciprofloxacin
Pseudomonas aeruginosa100Chloramphenicol

Antioxidant Activity

The compound has also been studied for its antioxidant capabilities. Its mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases. The antioxidant activity was assessed using in vitro assays measuring the ability to inhibit lipid peroxidation.

The biological activity of this compound is attributed to its interaction with specific biological targets. The chromenone structure allows it to bind effectively to enzymes and receptors involved in oxidative stress and inflammation pathways. This binding can inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

Comparative studies have been conducted between this compound and other coumarin derivatives:

Compound NameAntimicrobial ActivityAntioxidant Activity
This compoundModerateHigh
Methyl [(6-chloro-4-methyl-2H-chromen-7-yloxy)]acetateModerateModerate
Ethyl [(6-chloro-4-methylcoumarin)]acetateLowHigh

This table illustrates that while all compounds exhibit some level of biological activity, the specific substitutions on the coumarin skeleton significantly influence their efficacy.

Case Studies

Several studies have highlighted the potential therapeutic applications of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy]acetic acid:

  • Anticancer Studies : Research indicates that coumarin derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
  • Anti-inflammatory Effects : In animal models, this compound has shown promise in reducing inflammation markers, suggesting potential use in inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate that the antioxidant properties may confer neuroprotective effects in models of neurodegenerative diseases.

Scientific Research Applications

The biological activities of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are primarily attributed to its antioxidant, antimicrobial, and anticancer properties. Below are detailed findings from various studies:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage. In vitro studies have shown that it protects cells from oxidative stress induced by hydrogen peroxide, thereby enhancing cell viability .

Antimicrobial Effects

The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains and fungi. Studies have reported effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies indicate that the compound can selectively target cancer cell lines while sparing normal cells, showcasing its therapeutic promise in oncology .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of new drugs with improved efficacy and safety profiles. Its derivatives are being explored for their potential to treat various diseases, including cancer and infectious diseases.

Agriculture

The compound's antimicrobial properties extend to agricultural applications, where it can be used as a natural pesticide or fungicide. Its ability to inhibit plant pathogens may provide an eco-friendly alternative to synthetic agrochemicals .

Material Science

In material science, coumarin derivatives like this compound are being investigated for their potential use in developing novel materials with enhanced properties such as UV protection and biocompatibility .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Study Focus Findings Reference
Antioxidant ActivitySignificant reduction in oxidative stress in fibroblasts
Antimicrobial EfficacyEffective against Staphylococcus aureus (MIC = 10 μg/mL)
Anticancer ActivityInduced apoptosis in breast cancer cell lines (IC50 = 15 μM)

Comparison with Similar Compounds

Comparison with Similar Coumarin-Acetic Acid Derivatives

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituent type, position, and the nature of the carboxylic acid chain. Key comparisons include:

Table 1: Structural Comparison of Selected Coumarin-Acetic Acid Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Cl (6), CH₃ (4), acetic acid (7) C₁₂H₉ClO₅ 268.65
[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CH₃ (4), acetic acid (7) C₁₂H₁₀O₅ 234.20
[(4-Oxo-4H-1-benzopyran-7-yl)oxy]acetic acid H (4), acetic acid (7) C₁₁H₈O₅ 220.18
6-({[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid C₂H₅ (6), CH₃ (4), hexanoic acid (7) C₁₉H₂₁NO₆ 359.37
  • Chlorine vs.
  • Acetic Acid Chain Length: Derivatives with longer chains (e.g., hexanoic acid in ) may exhibit altered solubility and binding affinity compared to the shorter acetic acid chain.

Physicochemical Properties

  • Solubility: The chloro group enhances lipophilicity (log P ≈ 2.5–3.0 estimated) compared to non-chlorinated analogs (log P ≈ 1.8–2.2) .
  • Thermal Stability : Methyl and chloro substituents likely increase melting points relative to unsubstituted coumarins.

Preparation Methods

Starting Materials and General Strategy

The synthesis generally begins with a hydroxy-substituted coumarin intermediate, specifically 7-hydroxy-6-chloro-4-methylcoumarin, which serves as the nucleophilic phenolic component. The oxyacetic acid side chain is introduced via an etherification reaction with a suitable acylating agent, commonly chloroacetic acid or its derivatives.

Stepwise Preparation

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Coumarin Core Synthesis Pechmann condensation: substituted resorcinol + ethyl acetoacetate, acid catalyst (e.g., sulfuric acid) Formation of 6-chloro-4-methyl-7-hydroxycoumarin
2 Etherification 7-hydroxycoumarin + chloroacetic acid (or chloroacetate salt) in presence of base (e.g., K2CO3), solvent DMF or acetone, reflux Formation of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via nucleophilic substitution on chloroacetic acid
3 Purification Recrystallization or chromatographic techniques Isolation of pure product

Reaction Mechanism Insights

  • Pechmann Condensation: Acid-catalyzed condensation of phenolic compound with β-ketoester forms the coumarin ring.
  • Etherification: Phenolic oxygen attacks the electrophilic carbon of chloroacetic acid, displacing chloride ion and forming the ether linkage.
  • Base Role: Deprotonates phenol to phenolate ion, enhancing nucleophilicity.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Purity
Catalyst Concentrated sulfuric acid (for Pechmann) Efficient ring closure, high yield
Solvent DMF, acetone, or acetonitrile (etherification) Good solubility and reaction rate
Base Potassium carbonate or sodium hydride Facilitates phenolate formation, improves substitution efficiency
Temperature Reflux (80–120°C) Ensures complete conversion
Reaction Time 4–12 hours Sufficient for full etherification

Comparative Table of Related Coumarin Derivative Syntheses

Compound Key Starting Material Etherification Agent Base Used Solvent Yield (%) Reference Notes
This compound 7-hydroxy-6-chloro-4-methylcoumarin Chloroacetic acid K2CO3 DMF 70–85 Typical for coumarin oxyacetic acid derivatives
[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 7-hydroxy-4-methylcoumarin Butyl bromide + chloroacetic acid K2CO3 DMF 65–80 Esterification followed by etherification
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 6-chloro-4-methyl-2H-chromen-2-one Propanoic acid Acid catalyst Acidic medium 60–75 Esterification followed by hydrolysis

Research Findings and Analytical Data

  • Spectroscopic Confirmation:

    • NMR: Characteristic signals for coumarin aromatic protons, methyl group at 4-position, and methylene protons of the oxyacetic acid side chain.
    • IR: Strong absorption for lactone carbonyl (~1700 cm⁻¹), carboxylic acid (~2500–3300 cm⁻¹), and ether C–O stretch (~1100 cm⁻¹).
    • Mass Spectrometry: Molecular ion peak consistent with C12H9ClO5 (m/z 268.65).
  • Purity and Yield: Optimized reaction conditions yield 70–85% pure compound after recrystallization.

  • Stability: The compound is stable under normal laboratory conditions but sensitive to strong bases and prolonged heating which may cause hydrolysis.

Summary of Preparation Method

Stage Description
Coumarin synthesis Pechmann condensation to form 7-hydroxy-6-chloro-4-methylcoumarin
Etherification Reaction of phenolic hydroxyl with chloroacetic acid under basic reflux conditions
Purification Recrystallization and chromatographic techniques to isolate pure compound

This approach is consistent with the synthesis of similar chromen-7-yl oxyacetic acids and coumarin derivatives, ensuring reproducibility and scalability for research and potential pharmaceutical applications.

Q & A

Q. What are the common synthetic routes for [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and its derivatives?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide derivatives can be prepared by refluxing the parent coumarin-acetic acid with hydrazine hydrate in ethanol, followed by precipitation in ice-cold water and recrystallization . Modifications at the 7-hydroxy group often involve alkylation or esterification using reagents like ethyl bromoacetate under reflux conditions .

Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?

Key methods include:

  • Elemental analysis for empirical formula confirmation.
  • Spectroscopy : IR (to confirm carbonyl and hydroxyl groups) and NMR (¹H/¹³C for regiochemical assignment of substituents) .
  • Chromatography : HPLC or TLC to assess purity .

Q. What in vitro models are appropriate for initial bioactivity screening of this compound?

Acetylcholinesterase inhibition assays are commonly used. Example protocol:

  • Incubate brain homogenate supernatant with the compound at 37°C.
  • Measure absorbance changes over 90 s using an auto-analyzer.
  • Calculate activity using ΔAbsorbance/min and standardized equations .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic data during structural elucidation of coumarin derivatives?

  • Use SHELX programs (e.g., SHELXL) for high-resolution refinement, especially for handling twinned data or anisotropic displacement parameters .
  • Cross-validate with ORTEP for visualizing anisotropic thermal ellipsoids and identifying model errors .

Q. How can researchers design experiments to assess structure-activity relationships (SAR) of derivatives?

  • Substituent variation : Introduce groups (e.g., halogens, arylidene hydrazides) at the 7-oxyacetic acid position to modulate electronic and steric effects .
  • Biological testing : Screen derivatives against target enzymes (e.g., acetylcholinesterase) and correlate activity with substituent properties .

Q. What advanced spectroscopic techniques confirm regioselectivity in derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns.
  • X-ray crystallography : Definitive proof of regiochemistry via bond-length analysis (e.g., C=O at 2-oxo position) .

Q. How should discrepancies between computational and experimental electronic property data be addressed?

  • Re-evaluate computational parameters (e.g., solvent effects, basis sets).
  • Validate with experimental UV-Vis spectroscopy or electrochemical measurements (e.g., cyclic voltammetry) .

Q. What methodologies enable covalent conjugation of this compound to polymeric carriers?

  • Carbodiimide chemistry : Activate the carboxylic acid group with CDI in DMSO, then react with hydroxyl-rich polymers (e.g., dextran) at 80°C .
  • Precipitation : Purify conjugates using ethanol, followed by vacuum drying to avoid hydrolysis .

Methodological Challenges

Q. How should hygroscopic intermediates be handled during synthesis?

  • Conduct reactions under anhydrous conditions (e.g., nitrogen atmosphere).
  • Store intermediates in desiccators with silica gel and characterize immediately after synthesis .

Q. How can researchers differentiate true bioactivity from assay artifacts?

  • Controls : Include vehicle-only and known inhibitor samples.
  • Orthogonal assays : Validate hits using fluorescence-based or radiometric enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.